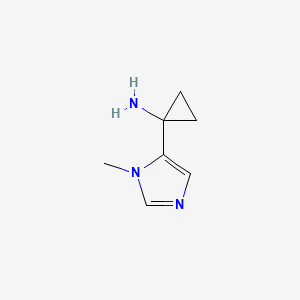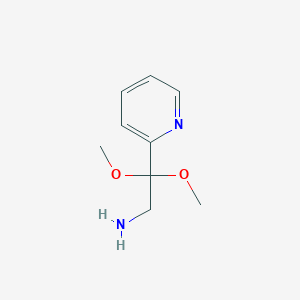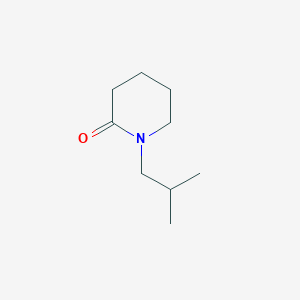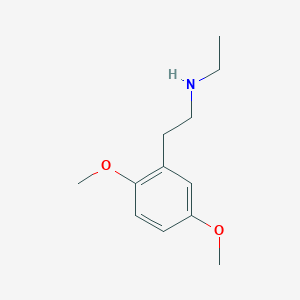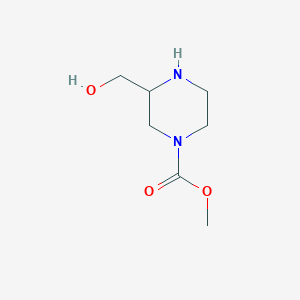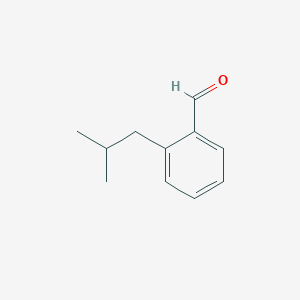
(R)-3-(Hydroxymethyl)-2,5-piperazinedione
説明
(R)-3-(Hydroxymethyl)-2,5-piperazinedione, commonly known as L-tartaric acid, is a naturally occurring compound that is widely used in various fields, including food, pharmaceuticals, and chemical industries. It is a white crystalline powder that is soluble in water and has a sour taste.
作用機序
L-tartaric acid acts as a chiral auxiliary by controlling the stereochemistry of chemical reactions. It does this by forming a diastereomeric complex with the reactant, which can then undergo a stereoselective reaction. Additionally, L-tartaric acid acts as a pH buffer by donating or accepting protons, which helps to maintain a stable pH range.
Biochemical and Physiological Effects
L-tartaric acid has several biochemical and physiological effects. It has been shown to have antioxidant properties, which can help to prevent cellular damage caused by oxidative stress. Additionally, L-tartaric acid has been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body. It has also been shown to have antimicrobial properties, which can help to prevent the growth of harmful bacteria.
実験室実験の利点と制限
The advantages of using L-tartaric acid in lab experiments include its high purity and stability, as well as its ability to control the stereochemistry of chemical reactions. Additionally, L-tartaric acid is readily available and relatively inexpensive. However, the limitations of using L-tartaric acid in lab experiments include its limited solubility in some solvents and its sensitivity to high temperatures.
将来の方向性
There are several future directions for the study of L-tartaric acid. One potential direction is the development of new synthesis methods that are more efficient and environmentally friendly. Another potential direction is the exploration of new applications for L-tartaric acid in fields such as medicine and materials science. Additionally, further research is needed to fully understand the biochemical and physiological effects of L-tartaric acid and its potential as a therapeutic agent.
科学的研究の応用
L-tartaric acid has been extensively studied for its various applications in scientific research. It is widely used as a chiral auxiliary in organic synthesis, as it can effectively control the stereochemistry of chemical reactions. It is also used as a resolving agent for the separation of racemic mixtures of organic compounds. Additionally, L-tartaric acid is used as a pH buffer in biological and chemical systems, as it can maintain a stable pH range.
特性
IUPAC Name |
(3R)-3-(hydroxymethyl)piperazine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3/c8-2-3-5(10)6-1-4(9)7-3/h3,8H,1-2H2,(H,6,10)(H,7,9)/t3-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWMPSYJSYTSSM-GSVOUGTGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)N1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N[C@@H](C(=O)N1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




